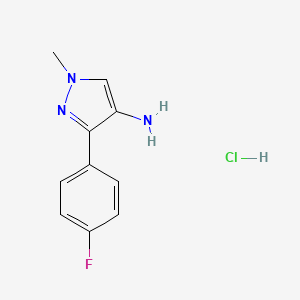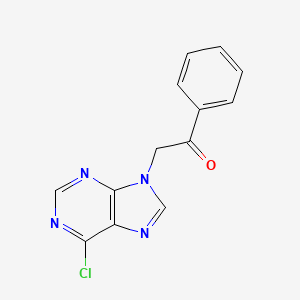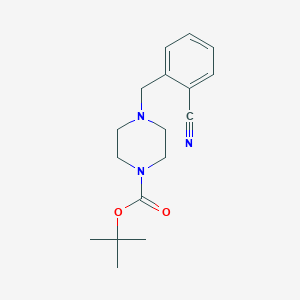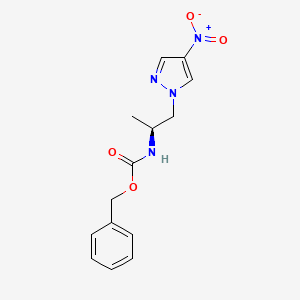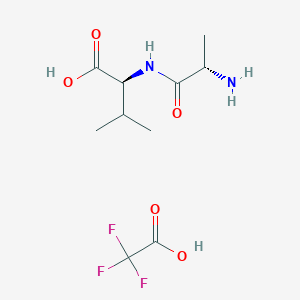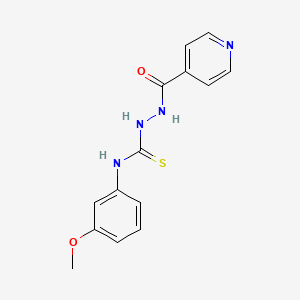
N,N-二乙基-4-((三甲基甲硅烷基)乙炔基)苯胺
描述
N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline is a useful research compound. Its molecular formula is C15H23NSi and its molecular weight is 245.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
新型化合物的合成:三氟甲氧基取代的苯胺可以进行氢/锂置换,通过有机金属试剂合成新的苯并二氮杂卓 (Leroux, Castagnetti, & Schlosser, 2003)。
热解中的应用:三甲基甲硅烷基(E,E)-2-氰基己二烯酸酯的闪光真空热解可以得到苯胺,证明了其在化学合成中的效用 (Besida & Brown, 1982)。
与亚硝酮的反应:三甲基甲硅烷基氰化物和N-(三甲基甲硅烷基)二苯亚甲基胺与亚硝酮反应生成偶氮苯和各种化合物,展示了它们在有机合成中的反应性和潜力 (Tsuge, Urano, & Iwasaki, 1980)。
核磁共振和红外研究:N15取代的三甲基甲硅烷基、-锗基和-锡基苯胺显示出氮键的金字塔形排列,表明IV族氮键中存在(p-->d)-π键 (Randall & Zuckerman, 1968)。
可见光诱导反应:可见光诱导的、铱催化的N-甲基-N-((三甲基甲硅烷基)甲基)苯胺与环状不饱和羰基化合物的加成反应产生两种主要产物,证明了它们在光诱导有机反应中的潜力 (Lenhart & Bach, 2014)。
苯胺衍生物的合成:(二烷基氨基甲基)三甲基硅烷与苯炔反应生成各种苯胺衍生物,如1-(-三甲基甲硅烷基苄基)哌啶和N-(4-戊烯基)-N-三甲基甲硅烷基甲基苯胺,显示了它们在合成多种有机化合物中的适用性 (Sato, Aoyama, & Shirai, 1974)。
属性
IUPAC Name |
N,N-diethyl-4-(2-trimethylsilylethynyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NSi/c1-6-16(7-2)15-10-8-14(9-11-15)12-13-17(3,4)5/h8-11H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXQCXQQFOKPOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

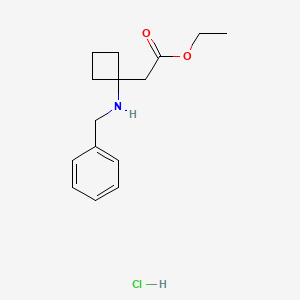
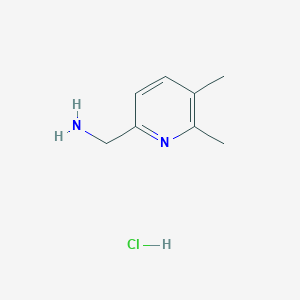
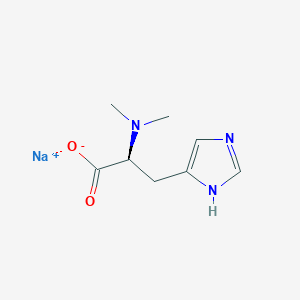
![tert-Butyl (6-azaspiro[2.5]octan-1-yl)carbamate hydrochloride](/img/structure/B8147006.png)
![5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8147010.png)
